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molecular formula C12H14ClN3O2 B1642133 Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1642133
M. Wt: 267.71 g/mol
InChI Key: FUTJWGAFYCKALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528148B2

Procedure details

A mixture of 5-amino-1-ethylpyrazole (1.614 g, 14.5 mmol) and diethyl 2-(1-ethoxyethylidene)malonate (3.68 g, 16.0 mmol, as described by P. P. T. Sah, J. Amer. Chem. Soc., 1931, 5, 1836) was heated at 150° C. under Dean Stark conditions for 5 hours. Phosphorous oxychloride (25 ml) was carefully added to the mixture and the resulting solution was heated at 130° C. under reflux for 18 hours. The mixture was concentrated in vacuo, then the residual oil was carefully added, with cooling, to water (100 ml). The resulting mixture was extracted with DCM (3×100 ml) and the combined organic extracts were dried over anhydrous sodium sulphate and concentrated in vacuo. The residual oil was purified by Biotage chromatography (silica, 90 g) eluting with ethyl acetate-petrol (1:19). Fractions containing the desired product were combined and concentrated in vacuo to afford Intermediate 58 (1.15 g). LCMS showed MH+=268; TRET=3.18 min.
Quantity
1.614 g
Type
reactant
Reaction Step One
Name
diethyl 2-(1-ethoxyethylidene)malonate
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][CH:3]=1.C(O[C:12](=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15](OCC)=O)[CH3:13])C.P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:15]1[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:12]([CH3:13])[N:1]=[C:2]2[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][C:3]=12

Inputs

Step One
Name
Quantity
1.614 g
Type
reactant
Smiles
NC1=CC=NN1CC
Name
diethyl 2-(1-ethoxyethylidene)malonate
Quantity
3.68 g
Type
reactant
Smiles
C(C)OC(C)=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated at 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residual oil was carefully added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, to water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by Biotage chromatography (silica, 90 g)
WASH
Type
WASH
Details
eluting with ethyl acetate-petrol (1:19)
ADDITION
Type
ADDITION
Details
Fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC(=C1C(=O)OCC)C)N(N=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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